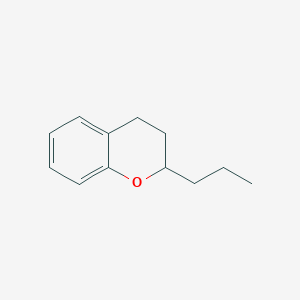

2-Propyl-3,4-dihydro-2H-1-benzopyran

Description

BenchChem offers high-quality 2-Propyl-3,4-dihydro-2H-1-benzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-3,4-dihydro-2H-1-benzopyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-propyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C12H16O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11H,2,5,8-9H2,1H3 |

InChI Key |

FBUZXCKMIZXILO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC2=CC=CC=C2O1 |

Origin of Product |

United States |

Chromatographic Separation and Purification:due to the Complexity of the Crude Extracts, Chromatographic Methods Are Essential for Separating the Individual Compounds.nih.gov

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. iipseries.orgtsijournals.com The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and compounds are separated based on their differential adsorption to the stationary phase. jackwestin.com Fractions are collected sequentially and analyzed for their composition.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used primarily to monitor the progress of separation in column chromatography and to assess the purity of the collected fractions. nih.goviipseries.org It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent coated on a plate. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the most widely used technique due to its high resolution and efficiency. nih.gov Preparative or semi-preparative HPLC is employed to isolate pure compounds from the enriched fractions obtained from column chromatography. nih.gov This method uses a high-pressure pump to force the mobile phase through a column packed with very fine particles, allowing for excellent separation of compounds with similar chemical properties. iipseries.org

Other techniques, such as high-performance countercurrent chromatography (HPCCC), may also be employed for the separation of specific chroman derivatives. nih.gov The combination of these techniques allows for the successful isolation of pure chroman derivatives from complex natural sources for structural elucidation and further study. acs.org

Chemical Modification and Derivatization Strategies for 2 Propyl 3,4 Dihydro 2h 1 Benzopyran Scaffolds

Strategic Functionalization at the Chroman Ring System

The chroman ring system of 2-propyl-3,4-dihydro-2H-1-benzopyran offers multiple sites for chemical modification, including the C-2, C-3, and C-4 positions. Strategic functionalization at these positions can significantly influence the biological activity of the resulting derivatives.

Substituent Variation at the C-2 Position (e.g., Alkyl, Phenyl)

The C-2 position of the chroman ring is a common site for introducing diverse substituents to modulate the pharmacological properties of the molecule. The length and branching of alkyl chains, as well as the introduction of aromatic groups, have been shown to be critical for biological activity.

Research on chroman-4-one derivatives as SIRT2 inhibitors has demonstrated that the nature of the substituent at the C-2 position significantly impacts inhibitory effects. acs.orgnih.gov For instance, an n-propyl chain at this position resulted in a compound with an IC50 of 10.6 μM, while an n-heptyl substituent showed slightly lower activity. acs.orgnih.gov The optimal alkyl chain length was found to be a pentyl group. acs.orgnih.gov Branching of the alkyl chain, such as with an isopropyl group, led to decreased activity compared to the corresponding n-propyl derivative. acs.org

Furthermore, the introduction of a phenyl group at the C-2 position, as in flavanones, resulted in decreased inhibitory activity compared to n-pentyl-substituted chromones. acs.org This suggests that steric bulk and the electronic properties of the substituent at C-2 play a crucial role in the interaction with the biological target. More sterically demanding groups, such as indole, also led to a considerable decrease in activity, indicating a spatial limitation for substituents at this position. acs.orgnih.gov

| Compound | C-2 Substituent | Inhibition (%) at 200 µM | IC50 (µM) |

|---|---|---|---|

| 1k | n-Propyl | 76 ± 1.8 | 10.6 |

| 1l | n-Heptyl | 57 ± 2.5 | Not Determined |

| 1m | Phenylethyl | 81 ± 0.7 | 6.8 |

| 1n | Isopropyl | 52 ± 1.0 | Not Determined |

| 3b | Phenyl | 20 ± 1.4 | Not Determined |

Introduction of Amine and Carboxamide Groups at C-3

The introduction of nitrogen-containing functional groups, such as amines and carboxamides, at the C-3 position of the chroman scaffold can lead to compounds with diverse biological activities. These groups can participate in hydrogen bonding and other interactions with biological targets.

Palladium-catalyzed aminocarbonylation of 3-iodochromone has been utilized to synthesize a library of chromone-3-carboxamides. acs.org This method allows for the introduction of various primary and secondary amines at the C-3 position. The reaction proceeds with high chemoselectivity and is tolerant of a wide range of functional groups. acs.org

Furthermore, 2-aminopropyl benzopyran derivatives have been synthesized and evaluated for their activity against triple-negative breast cancer cell lines. nih.gov These syntheses often involve the formation of an amide intermediate, which is subsequently reduced or otherwise modified to introduce the desired amine functionality. nih.gov The presence of an amine group has been shown to be important for the cytotoxic activity of these compounds. nih.gov

Derivatization and Functionalization at C-4 (e.g., Chroman-4-one, Amines)

The C-4 position, often present as a carbonyl group in chroman-4-ones, is a key site for derivatization. Modifications at this position can significantly impact the biological properties of the resulting molecules.

Chroman-4-ones are ubiquitous structural motifs in natural products and biologically active compounds. mdpi.com They can be synthesized through various methods, including cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. mdpi.com The carbonyl group at C-4 is crucial for the activity of many chroman-4-one derivatives. For example, in a series of SIRT2 inhibitors, any modification of the C-4 carbonyl group resulted in a significant loss of inhibitory activity. acs.orgnih.gov

The C-4 position can also be functionalized with amine groups. The synthesis of 2-aminochromanes can be achieved through substitution reactions in chroman-2-ols, where the hydroxyl group is easily replaced by primary or secondary amines. researchgate.net

| Derivative | Synthetic Method | Key Features |

|---|---|---|

| Ester-containing chroman-4-ones | Cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates | Metal-free conditions, generates alkoxycarbonyl radical |

| 3-(arylmethyl)chroman-4-ones | Visible-light-driven photoredox-neutral alkene acylarylation | Metal- and aldehyde-free, good functional group tolerance |

| Carbamoylated chroman-4-ones | Decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes with oxamic acids | Metal-free, generates carbamoyl (B1232498) radicals |

| 2-aminochromanes | Substitution reactions in chroman-2-ols | Hydroxyl group easily substituted by amines |

Modifications on the Fused Benzene (B151609) Moiety

The fused benzene ring of the 2-propyl-3,4-dihydro-2H-1-benzopyran scaffold provides another avenue for structural modification. Introducing substituents such as hydroxyl, methoxy (B1213986), and halogen atoms at various positions on this ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

Hydroxyl, Methoxy, and Halogen Substitutions (e.g., at C-5, C-7, C-8)

Substitutions on the aromatic ring of the chroman scaffold have been shown to be critical for biological activity. For instance, in the development of SIRT2 inhibitors based on the 2-pentylchroman-4-one scaffold, it was found that an unsubstituted aromatic system resulted in a complete loss of inhibitory activity. acs.orgnih.gov

The introduction of electron-withdrawing groups, such as halogens, at the C-6 and C-8 positions was favorable for inhibitory potency. acs.org For example, a 6-chloro substituent was found to be important for activity, and changing it to a larger but less electronegative 6-bromo substituent was well-tolerated. acs.orgnih.gov Difluorinated derivatives were less active than other dihalogenated compounds but still more potent than the unsubstituted analog. acs.orgnih.gov

Methoxy and hydroxyl groups are also common substituents on the benzene ring of chroman derivatives. For example, 3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol is a known benzopyran derivative. ontosight.ai The presence of a hydroxyl group at position 6 has been shown to establish hydrogen bonds with biological targets, contributing to the binding affinity. nih.gov

| Compound | R6 | R8 | IC50 (µM) |

|---|---|---|---|

| 1a | Cl | Br | 1.5 (for (-)-enantiomer) |

| 1b | H | H | Inactive |

| 1c | Br | Br | 1.5 |

| 1e | F | F | Less active than 1a and 1c |

Chiral Resolution and Stereochemical Investigations of 3,4-Dihydro-2H-1-benzopyran Analogs

Many 3,4-dihydro-2H-1-benzopyran analogs possess at least one chiral center, typically at the C-2 position, leading to the existence of enantiomers. These enantiomers can exhibit different pharmacological activities, making their separation and stereochemical investigation crucial.

Chiral resolution is a common method for separating racemic mixtures into their individual enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org For example, the optical resolution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been achieved using (+)-dehydroabietylamine as a chiral resolving agent. researchgate.net Similarly, a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids were optically resolved, and the absolute configurations of the enantiomers were determined by X-ray crystallographic analysis. nih.gov

Stereochemical investigations have revealed that the different enantiomers can have significantly different biological potencies. In one study, the S-enantiomer of a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative was found to be 15-fold more potent than the R-enantiomer in a guinea pig bronchoconstriction model. nih.gov In another case, the (-)-enantiomer of a 2-pentylchroman-4-one derivative was a more potent SIRT2 inhibitor (IC50 = 1.5 µM) compared to the (+)-enantiomer (IC50 = 4.5 µM). acs.orgnih.gov

Conjugation of 3,4-Dihydro-2H-1-benzopyran Scaffolds into Hybrid Molecules

The conjugation of the 3,4-dihydro-2H-1-benzopyran scaffold, including the 2-propyl substituted variant, into hybrid molecules represents a significant strategy in medicinal chemistry. This approach aims to combine the pharmacophoric features of the benzopyran nucleus with other bioactive moieties to create novel chemical entities with potentially enhanced or synergistic biological activities. The core concept involves covalently linking the 2-propyl-3,4-dihydro-2H-1-benzopyran structure to another molecule, which can range from simple functional groups to complex drug molecules, through a variety of chemical linkers.

The rationale behind creating such hybrid molecules is multifaceted. It can be employed to improve the pharmacokinetic profile of a drug, to target multiple biological pathways simultaneously, or to develop novel therapeutic agents with unique mechanisms of action. The 2-propyl-3,4-dihydro-2H-1-benzopyran scaffold can serve as a versatile platform for such conjugations due to the potential for functionalization at various positions, including the propyl group at the C2 position, the aromatic ring, and the chroman oxygen.

Research into the synthesis of hybrid molecules incorporating the 3,4-dihydro-2H-1-benzopyran (chroman) skeleton has explored various conjugation strategies. These strategies often involve the introduction of functional groups that are amenable to common coupling reactions. For instance, the synthesis of 2-aminopropyl benzopyran derivatives provides a key intermediate for conjugation. nih.gov The primary amine group on the propyl chain can readily participate in amide bond formation, reductive amination, or the formation of Schiff bases, allowing for the attachment of a wide array of molecules.

A notable example of a complex hybrid molecule is 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. In this molecule, a substituted phenoxypropoxy group is conjugated to the 7-position of the benzopyran ring, and a carboxylic acid is present at the 2-position, demonstrating the potential for multi-site derivatization.

Furthermore, the synthesis of chroman/catechol hybrids illustrates the conjugation of the chroman scaffold with another well-known bioactive moiety, catechol. nih.gov While not specifically featuring a 2-propyl substituent in the cited study, the principles of linking these two pharmacophores can be extrapolated to the 2-propyl analogue. Such hybrids are often designed to combine the antioxidant properties of both parent molecules.

The design of chroman derivatives with dual anti-breast cancer and antiepileptic activities also highlights the utility of the chroman scaffold in developing multifunctional drugs. nih.gov The synthetic schemes in such studies often involve the condensation of a functionalized chroman precursor with another heterocyclic system, resulting in a complex hybrid molecule.

The following interactive table summarizes examples of conjugation strategies and the resulting hybrid molecules based on the 3,4-dihydro-2H-1-benzopyran scaffold.

| Scaffold | Conjugated Moiety | Linkage Type | Resulting Hybrid Molecule Type | Potential Application |

| 2-Aminopropyl-3,4-dihydro-2H-1-benzopyran | Carboxylic acid containing molecule | Amide bond | Benzopyran-peptide/small molecule conjugate | Targeted drug delivery, dual-action therapeutics |

| 3,4-Dihydro-2H-1-benzopyran-7-ol | Substituted phenoxypropoxy group | Ether linkage | Complex benzopyran ether derivative | Selective receptor modulation |

| 3,4-Dihydro-2H-1-benzopyran | Catechol | Direct fusion or linker | Chroman/catechol hybrid | Neuroprotective agents |

| Functionalized Chroman | Isatin (indole-2,3-dione) | Schiff base | Chroman-isatin hybrid | Anticancer, antiepileptic |

These examples underscore the versatility of the 3,4-dihydro-2H-1-benzopyran scaffold in the construction of diverse and complex hybrid molecules. The choice of the conjugated partner and the linking strategy is crucial in determining the final biological profile of the hybrid compound. Future research in this area is likely to focus on the development of more sophisticated conjugation techniques and the exploration of novel combinations of pharmacophores to address unmet medical needs.

Structure Activity Relationship Sar and Structural Correlates of Biological Function

General Principles Governing Biological Activity in 3,4-Dihydro-2H-1-benzopyran Derivatives

The 3,4-dihydro-2H-1-benzopyran framework is a versatile scaffold that has been incorporated into a wide array of pharmacologically active molecules. ontosight.aiontosight.ai Derivatives of this structure have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. psu.eduontosight.ai The specific activity of a given derivative is largely dictated by the substituents attached to the chroman ring. For instance, the presence of hydroxyl groups can impart antioxidant properties, while the addition of amino or other functional groups can lead to interactions with specific receptors or enzymes. ontosight.aiontosight.ai

The stereochemistry of the chroman ring also plays a crucial role in determining biological activity. For many derivatives, particularly those with chiral centers, one enantiomer often exhibits significantly higher affinity or efficacy for a biological target compared to its counterpart. nih.govacs.org This highlights the importance of three-dimensional structure in the interaction between the molecule and its biological target.

SAR of 2-Propyl-Substituted Benzopyran Carboxylic Acids as Leukotriene B4 Receptor Antagonists

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. mdpi.com The development of LTB4 receptor antagonists is a key strategy for treating inflammatory diseases. One notable example is SC-41930, a selective and orally active LTB4 receptor antagonist with the chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. nih.govnih.gov

Structure-activity relationship (SAR) studies on this class of compounds have revealed several key features for potent LTB4 receptor antagonism. The 2-carboxylic acid group on the benzopyran ring is a critical feature for activity. Modifications to the 2-hydroxyacetophenone (B1195853) moiety, the linking chain, and the chroman system in related analogues generally led to either inactive compounds or those with reduced potency. nih.gov

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| SC-41930 | 8-propyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with a substituted propoxy chain at the 7-position | Selective, orally active LTB4 receptor antagonist |

| SC-50605 | A derivative of SC-41930 with optimized SAR | 7-16 times more potent than SC-41930 in LTB4 receptor binding and functional assays |

SAR of Amino-Substituted 3,4-Dihydro-2H-1-benzopyrans for Serotonin (B10506) and Dopamine (B1211576) Receptor Affinity

Amino-substituted 3,4-dihydro-2H-1-benzopyrans have been extensively studied as ligands for serotonin (5-HT) and, to a lesser extent, dopamine receptors. researchgate.netnih.govnih.gov These compounds have shown high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7, as well as for the σ1 receptor. nih.govresearchgate.net

For affinity at the 5-HT1A receptor, the nature of the amino substituent at the 3-position is critical. Tertiary amines generally exhibit higher affinity than primary or secondary amines. nih.govacs.org The dextrorotatory enantiomers of these compounds typically show better affinity and selectivity for 5-HT1A receptors. nih.gov Furthermore, the introduction of imido or sulfonamido functional groups at the end of a four-methylene side chain attached to the amino group has been shown to produce potent 5-HT1A receptor agonists. nih.gov

Interestingly, small structural changes can dramatically shift receptor selectivity. For example, a primary amine at the 3-position can confer selectivity for the 5-HT1A receptor, while replacing it with a pyrrolidine (B122466) ring can abolish 5-HT1A affinity and introduce high-affinity binding to the 5-HT7 receptor. nih.gov This highlights the subtle interplay between ligand structure and receptor binding pocket topology.

| Compound Series | Key Structural Features | Receptor Affinity |

|---|---|---|

| 3-Amino-3,4-dihydro-2H-1-benzopyrans | Tertiary amino group at C3 | High affinity for 5-HT1A receptors |

| 3-Amino-3,4-dihydro-2H-1-benzopyrans | Imido or sulfonamido groups on a C4 side chain | Potent 5-HT1A receptor agonists |

| Pyrrolidine-substituted chromans | Pyrrolidine ring at C3 | High affinity for 5-HT7 receptors |

Influence of Substituent Position and Electronic Nature on Receptor Binding

The position and electronic properties of substituents on the aromatic ring of the 3,4-dihydro-2H-1-benzopyran scaffold significantly influence receptor binding affinity and selectivity.

For 3-amino-substituted derivatives targeting 5-HT1A receptors, the introduction of various substituents at the 5-position has been explored. High-affinity compounds with good selectivity were identified among structures with carboxylate esters, amides, and ketones at this position. nih.govacs.org In general, larger substituents at the 5-position were well-tolerated by the receptor. nih.gov

In a different series of chroman-4-one derivatives acting as sirtuin 2 inhibitors, the electronic nature of the substituent at the 6-position was found to be important. Electron-withdrawing groups, such as a chloro or nitro group, were generally favored over electron-donating groups like a methoxy (B1213986) group. acs.org This suggests that the electronic properties of the substituent can modulate the interaction with the target protein. The size of the substituents at the 6- and 8-positions was also found to be a key determinant of inhibitory activity. acs.org

The introduction of electron-withdrawing groups like chlorine can increase the lipophilicity of the molecule, which may lead to enhanced interactions with hydrophobic pockets within the receptor binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzopyran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgfrontiersin.org This approach has been applied to benzopyran derivatives to understand the structural requirements for their biological effects and to predict the activity of new compounds. nih.gov

A three-dimensional QSAR (3D-QSAR) study using the comparative molecular field analysis (CoMFA) approach was performed on a series of aminoalkyl-substituted chromane (B1220400) derivatives with antiplasmodial activity. nih.gov The resulting model showed good predictive power and provided insights into the molecular interactions and structural features that influence the antiplasmodial activity. nih.gov

In another study, Gaussian-based 3D-QSAR models were developed for a series of benzopyran derivatives that act as selective COX-2 inhibitors. researchgate.net The models indicated that steric and hydrophobic features of the molecules were important for their biological activity. Molecular docking simulations further revealed key interactions with amino acid residues in the COX-2 active site. researchgate.net These QSAR studies serve as valuable tools for the rational design and optimization of new benzopyran-based therapeutic agents.

Molecular Mechanisms and Pharmacological Targets of 2 Propyl 3,4 Dihydro 2h 1 Benzopyran Derivatives

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of 2-Propyl-3,4-dihydro-2H-1-benzopyran have demonstrated significant activity at several GPCRs, positioning them as valuable tools for studying receptor function and as potential therapeutic agents. Their interactions span a spectrum of activities, from potent antagonism to full agonism, at receptors crucial for inflammatory and neurotransmitter systems.

Leukotriene B4 Receptor Antagonism and Signaling Pathways

Certain derivatives of 2-Propyl-3,4-dihydro-2H-1-benzopyran are potent and selective antagonists of the Leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. One of the most studied compounds in this class is 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, also known as SC-41930. This compound has been identified as an orally active and selective LTB4 receptor antagonist.

The binding of LTB4 to its receptor, a G-protein coupled receptor, typically triggers a cascade of intracellular events, including the activation of G-proteins, leading to downstream signaling that promotes inflammation. SC-41930 exerts its antagonistic effects by inhibiting these signaling pathways. Research has shown that SC-41930 can attenuate G-protein-mediated signal transduction. This is evidenced by its ability to inhibit superoxide (B77818) generation in human neutrophils stimulated by f-Met-Leu-Phe and C5a. Furthermore, SC-41930 has been observed to inhibit the production of LTB4 in human polymorphonuclear leukocytes (PMNs) and both LTB4 and prostaglandin (B15479496) E2 in HL-60 cells.

Another related compound, Ro 23-3544, which is a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative, has also been found to potently inhibit bronchoconstriction induced by LTB4. This further underscores the potential of this chemical scaffold in developing LTB4 receptor antagonists.

| Compound Name | Receptor Target | Pharmacological Action | IC50 (µM) |

| SC-41930 | Leukotriene B4 Receptor | Antagonist | ~12 (C5a-stimulated superoxide generation) |

| SC-41930 | Leukotriene B4 Receptor | Antagonist | 4 (f-Met-Leu-Phe-stimulated superoxide generation) |

| SC-41930 | LTB4 Production | Inhibitor | 5.3 (in human PMN) |

| SC-41930 | LTB4 Production | Inhibitor | 2.1 (in HL-60 cells) |

| SC-41930 | Prostaglandin E2 Production | Inhibitor | 2.9 (in HL-60 cells) |

Serotonin (B10506) (5-HT) Receptor Agonism/Antagonism (e.g., 5-HT1A, 5-HT7)

Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been extensively investigated as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in a variety of neurological and psychiatric conditions.

A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been shown to possess high affinity for the 5-HT1A receptor. Notably, several of these compounds have been identified as full agonists at this receptor subtype. The dextrorotatory enantiomers of these compounds generally exhibit better affinity and selectivity for 5-HT1A receptors.

Furthermore, research into 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has revealed compounds with high affinity for both 5-HT1A and 5-HT7 receptors. One particular compound, designated as 2b in a study, demonstrated a high affinity for both receptors, with Ki values of 0.3 nM for 5-HT1A and 3.1 nM for 5-HT7. This dual activity highlights the potential for developing compounds with a nuanced modulation of the serotonergic system.

| Compound | Receptor Target | Pharmacological Action | Ki (nM) |

| Derivative 2b | 5-HT1A | Ligand | 0.3 |

| Derivative 2b | 5-HT7 | Ligand | 3.1 |

Dopamine (B1211576) (D) Receptor Modulation (e.g., D1, D2)

Within the 2-Propyl-3,4-dihydro-2H-1-benzopyran family, specific derivatives have been identified as modulators of dopamine receptors. The compounds 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans have been characterized as dopamine agonists with a degree of selectivity for autoreceptors. nih.gov

These compounds have demonstrated a greater relative affinity for dopamine receptors labeled with an agonist ligand ([3H]propylnorapomorphine) compared to those labeled with an antagonist ligand ([3H]haloperidol). nih.gov This suggests a preferential interaction with the high-affinity state of the receptor, a characteristic of agonists. Functionally, these derivatives have been shown to reduce the stimulation of brain dopamine synthesis and decrease the firing rate of dopamine neurons in the substantia nigra. nih.gov This profile of activity is consistent with that of brain dopamine agonists and is reversible by the dopamine antagonist haloperidol. nih.gov While their activity at dopamine receptors is established, specific binding affinities (Ki or IC50 values) for D1 and D2 receptors have not been extensively reported in the available literature.

Estrogen Receptor Interactions and Antagonistic Mechanisms

Currently, there is a lack of publicly available scientific literature detailing the direct interaction and antagonistic mechanisms of 2-Propyl-3,4-dihydro-2H-1-benzopyran derivatives with estrogen receptors. While other classes of benzopyran and chroman derivatives have been investigated for their effects on estrogen receptors, specific data for the 2-propyl substituted series is not available.

Somatostatin (B550006) Receptor Agonism (SST2, SST4)

There is no scientific evidence available in the current body of literature to suggest that 2-Propyl-3,4-dihydro-2H-1-benzopyran derivatives act as agonists at somatostatin receptors SST2 or SST4. Research into small molecule agonists for these receptors has focused on other chemical scaffolds.

Enzyme Inhibition and Modulatory Actions

Derivatives of the 2-Propyl-3,4-dihydro-2H-1-benzopyran scaffold have been investigated for their potential to interact with and modulate the activity of various key enzymes involved in pathological processes. This section explores the specific inhibitory actions on Sirtuin (Sirt2) deacetylase and HMG-CoA reductase.

Sirtuins are a class of NAD+-dependent protein deacylases that are crucial regulators of diverse cellular functions, including gene expression, DNA repair, cell cycle control, and metabolism. nih.gov Sirtuin 2 (SIRT2), a predominantly cytoplasmic isoform, has emerged as a significant therapeutic target in certain cancers and neurodegenerative diseases. nih.gov Pharmacological inhibition of SIRT2 has been shown to have protective effects in models of neurodegenerative conditions like Huntington's and Parkinson's diseases. nih.gov

Recent research has highlighted the potential of benzopyrone-based structures, closely related to the benzopyran scaffold, as SIRT2 inhibitors. researchgate.net The dysregulation of SIRT2 activity is associated with the pathogenesis of various diseases, making it a promising target for pharmaceutical intervention. researchgate.net The mechanism of SIRT2 inhibition can lead to neuroprotection by regulating cellular metabolism, specifically through the downregulation of sterol biosynthesis. nih.gov This is achieved by reducing the nuclear trafficking of the sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor for cholesterol and fatty acid synthesis. nih.gov The inhibition of SIRT2's deacetylase activity impacts multiple substrates, thereby influencing pathways critical for cell survival and proliferation. nih.gov

| Compound Class | Reported Activity | Observed Effect | Reference |

|---|---|---|---|

| Benzopyrone Derivatives | Inhibition of SIRT2 deacetylase function | Regulation of autophagy, immunity, and inflammation | researchgate.net |

| Thienopyrimidinone-based Inhibitors | Submicromolar IC50 values | Induces formation of a selectivity pocket in SIRT2 | nih.gov |

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. dovepress.comjmir.org Inhibition of this enzyme is a primary strategy for managing hypercholesterolemia. nih.gov HMG-CoA reductase inhibitors, commonly known as statins, act as competitive inhibitors, binding to the active site of the enzyme and blocking the conversion of HMG-CoA to mevalonate. jmir.org

While research specifically detailing 2-Propyl-3,4-dihydro-2H-1-benzopyran derivatives as HMG-CoA reductase inhibitors is limited, structurally related compounds have been explored for this activity. For instance, novel benzothiopyranyl derivatives, which share a similar heterocyclic core, have been disclosed as HMG-CoA reductase inhibitors. google.com The general mechanism for inhibitors of this enzyme involves occupying the catalytic portion where the HMG-CoA substrate binds, thereby preventing its access to the active site. jmir.org The efficacy of such inhibitors is often compared to established statins like pitavastatin. nih.gov The development of new, structurally distinct inhibitors is an ongoing area of research, with some synthetic compounds demonstrating inhibitory mechanisms that may differ from traditional statins. researchgate.net

| Compound Class | Mechanism of Action | Target Enzyme | Reference |

|---|---|---|---|

| Benzothiopyranyl derivatives | Competitive inhibition | HMG-CoA Reductase | google.com |

| 2-cyclopropyl-4-thiophenyl-quinoline mevalonolactones | Potent HMG-CoA reductase inhibition | HMG-CoA Reductase | nih.gov |

Mechanistic Insights into Broad Spectrum Biological Activities

The benzopyran scaffold is a constituent of many biologically active compounds, conferring a range of pharmacological properties. This section delves into the molecular mechanisms underlying the anti-inflammatory, antimicrobial, and antileishmanial activities of its derivatives.

Derivatives of benzopyran have shown notable anti-inflammatory properties through various mechanisms. A key mechanism involves the modulation of critical enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives, which possess a related heterocyclic structure, have been found to downregulate the transcription and protein levels of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and COX-2 in response to lipopolysaccharide (LPS) stimulation. nih.gov

Further investigation into these mechanisms reveals an impact on cellular signaling pathways. Some derivatives can significantly activate the Nrf2-HO-1 pathway, which plays a crucial role in the antioxidant defense system and the resolution of inflammation. nih.gov This activation helps to reduce the production of intracellular reactive oxygen species (ROS) induced by inflammatory stimuli. nih.gov In vivo studies, such as the carrageenan-induced rat paw edema assay, have confirmed the anti-inflammatory efficacy of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides, with activity comparable to reference drugs. nih.gov

Benzopyran derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. sciencepub.netresearchgate.net One of the well-defined molecular targets for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov

Specifically, coumarin (B35378) (2H-benzopyran-2-one) analogues have been synthesized and evaluated as inhibitors of the DNA gyrase-B subunit. nih.govresearchgate.net Molecular modeling and docking studies have supported the hypothesis that these compounds bind to the ATP-binding site of DNA gyrase-B, thereby inhibiting its enzymatic activity and leading to bacterial cell death. nih.govresearchgate.net The antimicrobial screening of these derivatives has shown significant zones of growth inhibition against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as the fungus Candida albicans. researchgate.net The structure-activity relationship suggests that substitutions on the benzopyran ring system can modulate the potency and spectrum of antimicrobial action. sciencepub.net

| Compound Series | Target Organisms | Proposed Mechanism | Reference |

|---|---|---|---|

| Coumarin (2H-benzopyran-2-one) analogues | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | DNA gyrase-B inhibition | nih.govresearchgate.net |

| Thiourea and oxadiazole derivatives of benzofuran | Gram-positive bacteria (highly active), Gram-negative bacteria (moderately active) | Not specified | sciencepub.net |

| 4-mercapto-coumarin derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Not specified | researchgate.net |

Leishmaniasis is a parasitic disease caused by protozoans of the genus Leishmania. The search for new, effective, and safe antileishmanial agents is a global health priority. nih.gov Heterocyclic compounds, including derivatives related to the benzopyran structure, have shown promise in this area. scielo.brresearchgate.net

The proposed mechanisms of action for antileishmanial compounds often involve targeting parasite-specific enzymes or cellular structures. One such target is sterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the Leishmania cell membrane. scielo.brresearchgate.net Inhibition of CYP51 disrupts membrane integrity and leads to parasite death. Molecular docking studies have indicated that vanillin (B372448) derivatives can bind favorably to the CYP51 enzyme from L. infantum. scielo.brresearchgate.net Another mechanism involves the direct disruption of the parasite's cell membrane integrity, which has been observed with 2-amino-thiophene derivatives, leading to morphological changes and cell death. nih.gov Other potential cellular targets in Leishmania include enzymes of the trypanothione (B104310) metabolism pathway, such as trypanothione reductase (TryR) and trypanothione synthetase (TryS), which are essential for the parasite's defense against oxidative stress and are absent in the human host. mdpi.com

Anticonvulsant Activity and Neurobiological Pathways

Derivatives of the 3,4-dihydro-2H-1-benzopyran (chroman) nucleus have been investigated for their potential as anticonvulsant agents, with research indicating that their mechanism of action may involve the modulation of key neurobiological pathways to reduce neuronal hyperexcitability. nih.gov The neurobiology of antiepileptic drugs is complex, often involving multiple targets that collectively suppress seizure activity while maintaining normal neurological function. scispace.com

The primary mechanisms of action for many antiepileptic drugs (AEDs) include the modulation of voltage-gated ion channels, such as sodium (Na+) and calcium (Ca2+) channels, and the enhancement of inhibitory neurotransmission mediated by the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govepilepsysociety.org.uk For instance, drugs like phenytoin (B1677684) and carbamazepine (B1668303) act by prolonging the inactivation state of Na+ channels, which limits the rapid, repetitive firing of neurons characteristic of seizures. nih.gov Others, such as benzodiazepines, enhance the inhibitory effects of GABA at the GABA-A receptor. nih.gov

A study focusing on a series of chroman derivatives revealed their potential for both anti-breast cancer and antiepileptic activities. nih.gov Several compounds within this series demonstrated antiepileptic activity superior to that of reference drugs without inducing neurotoxicity, as assessed by the rotarod test. nih.gov While the precise molecular targets for these specific chroman derivatives were not fully elucidated in the study, the observed anticonvulsant effects suggest an interaction with established neurobiological pathways involved in epilepsy. nih.gov It is plausible that these compounds exert their effects through modulation of voltage-gated ion channels or by enhancing GABAergic inhibition, aligning with the known mechanisms of other AEDs. scispace.comnih.govepilepsysociety.org.uk Further investigation is warranted to delineate the specific ion channels or receptor subtypes that these 2-propyl-3,4-dihydro-2H-1-benzopyran derivatives interact with to produce their anticonvulsant effects.

Table 1: Anticonvulsant Activity of Selected Chroman Derivatives

| Compound | Antiepileptic Activity | Neurotoxicity | Potential Mechanism of Action |

|---|---|---|---|

| 6b, 6c, 6d, 6e, 6g, 6i, 6l | Superior to reference drugs | Not observed | Modulation of voltage-gated ion channels; Enhancement of GABAergic inhibition |

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Metal Chelation)

The antioxidant properties of 2-Propyl-3,4-dihydro-2H-1-benzopyran derivatives are primarily attributed to their ability to act as free radical scavengers and, in some cases, as metal chelating agents. nih.govresearchgate.net These mechanisms are crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Free Radical Scavenging: The chroman ring system, particularly when substituted with hydroxyl groups, is a key pharmacophore for antioxidant activity. This is exemplified by vitamin E (α-tocopherol), a well-known chromanol derivative that functions as a potent lipid-soluble antioxidant. The phenolic hydroxyl group on the chroman ring is capable of donating a hydrogen atom to neutralize peroxyl radicals, thereby terminating lipid peroxidation chain reactions in cellular membranes. researchgate.net

Studies on various chromone (B188151) (1-benzopyran-4-one) and chromanol derivatives have consistently highlighted their radical scavenging capabilities. nih.govresearchgate.net The efficiency of these compounds as antioxidants is influenced by the substitution pattern on the benzopyran nucleus. For instance, the presence of a 3',4'-dihydroxy (catechol) group in the B-ring, along with hydroxyl groups at the C-3 and C-5 positions of the chromone structure, has been shown to be important for radical scavenging activity. nih.gov Conversely, methylation or glycosylation of these hydroxyl groups tends to decrease their antioxidant potential. nih.gov Theoretical studies using density functional theory (DFT) have further elucidated the reaction enthalpies related to the radical scavenging mechanisms of chromone derivatives. nih.gov

Metal Chelation: Certain derivatives of the benzopyran scaffold have demonstrated the ability to chelate metal ions. nih.govrsc.org Metal ions, such as iron and copper, can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, chelating agents can prevent the initiation of these damaging oxidative processes. While the primary antioxidant mechanism of many chroman derivatives is direct radical scavenging, the potential for metal chelation provides an additional pathway for mitigating oxidative stress. nih.gov

Table 2: Antioxidant Mechanisms of Benzopyran Derivatives

| Mechanism | Description | Key Structural Features |

|---|---|---|

| Free Radical Scavenging | Donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, terminating oxidative chain reactions. | Hydroxyl groups on the chroman ring, particularly at positions that allow for stable radical formation. |

| Metal Chelation | Binding to pro-oxidant metal ions (e.g., Fe2+, Cu2+) to prevent their participation in reactions that generate reactive oxygen species. | Functional groups capable of coordinating with metal ions. |

Anticancer Mechanisms (e.g., Antiproliferative Effects, Apoptosis Induction)

Derivatives of 2-Propyl-3,4-dihydro-2H-1-benzopyran have emerged as a promising class of compounds with significant anticancer activity, primarily through the induction of antiproliferative effects and apoptosis in various cancer cell lines. nih.govnih.govrsc.org

Antiproliferative Effects: The antiproliferative activity of benzopyran derivatives has been demonstrated against a range of cancer cell lines, including breast, bone marrow, and cervical cancer cells. nih.gov For instance, certain 3,3'-carbonyl-bis(chromones) and 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones have exhibited remarkable growth inhibitory effects. nih.gov Similarly, a series of 2-aminopropyl benzopyran derivatives showed significant cytotoxic activity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436). rsc.org The structure-activity relationship studies of these compounds revealed that the presence of an amine group and a p-fluorobenzyloxy substituent on the chromanol ring were important for their cytotoxic potency. rsc.org

Apoptosis Induction: A key mechanism underlying the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. Studies on 4-aryl-4H-chromenes have shown them to be potent inducers of apoptosis in human leukemia K562 cells. nih.govresearchgate.net The apoptotic pathway is often initiated through the activation of caspases, a family of cysteine proteases. In K562 cells, treatment with a 4-aryl-4H-chromene derivative led to a significant increase in the activity of caspase-3 and caspase-9. nih.govresearchgate.net

Furthermore, these compounds can modulate the expression of proteins involved in the regulation of apoptosis. For example, Western blot analysis revealed that treatment with a 4-aryl-4H-chromene derivative resulted in the downregulation of the expression of survivin, an inhibitor of apoptosis protein (IAP). nih.govresearchgate.net In another study, promising 2-aminopropyl benzopyran derivatives were found to downregulate the expression of the anti-apoptotic protein Bcl-2. rsc.org Some of these derivatives also induced cell cycle arrest in the G1 phase by downregulating the expression of cyclins CCND1 and CCND2. rsc.org The induction of apoptosis in cancer cells by these compounds can also be linked to an increase in the generation of reactive oxygen species (ROS). rsc.org

Table 3: Anticancer Mechanisms of Benzopyran Derivatives

| Mechanism | Molecular Target/Pathway | Outcome |

|---|---|---|

| Antiproliferative Effects | Inhibition of cell growth and proliferation | Reduced tumor cell population |

| Apoptosis Induction | Activation of caspase-3 and caspase-9; Downregulation of survivin and Bcl-2; Upregulation of pro-apoptotic proteins (Bax, Bad, HtrA2, Trail R2/DR5); Increased ROS generation | Programmed cell death of cancer cells |

| Cell Cycle Arrest | Downregulation of cyclins CCND1 and CCND2 | Halt in the G1 phase of the cell cycle |

Neuroprotective and Central Nervous System Modulatory Mechanisms

Derivatives of the 2-Propyl-3,4-dihydro-2H-1-benzopyran scaffold have shown potential for neuroprotection and modulation of the central nervous system (CNS). nih.govnih.gov These effects are often linked to their antioxidant and anti-apoptotic properties, which are crucial in mitigating the neuronal damage associated with various neurological disorders.

One notable example is the benzopyran analog KR-31378, which has demonstrated a significant neuroprotective effect against focal ischemic brain damage in rats. nih.gov The mechanism of action of this compound involves both antioxidant and anti-apoptotic pathways. Post-ischemic treatment with KR-31378 was found to significantly reduce the infarct area in the brain. nih.gov This neuroprotective effect was associated with the inhibition of apoptotic cell death, as evidenced by a reduction in the number of TUNEL-positive cells and suppression of DNA fragmentation in the penumbral zone of the ischemic brain. nih.gov

At the molecular level, KR-31378 was shown to modulate the expression of key apoptosis-regulating proteins. nih.gov Treatment with the compound led to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, it inhibited the release of cytochrome c from the mitochondria, a critical step in the intrinsic pathway of apoptosis. nih.gov

The ability of some benzopyran derivatives to cross the blood-brain barrier is a critical factor for their potential as CNS modulatory agents. niscpr.res.in While specific studies on the CNS modulatory mechanisms of 2-propyl-3,4-dihydro-2H-1-benzopyran are limited, the broader class of chroman and benzopyran derivatives has been explored for various CNS activities, including anticonvulsant effects as discussed previously. nih.govniscpr.res.in The neuroprotective actions observed with compounds like KR-31378 suggest that this chemical scaffold holds promise for the development of therapies for neurodegenerative diseases and ischemic stroke. nih.gov

Table 4: Neuroprotective Mechanisms of a Benzopyran Analog (KR-31378)

| Mechanism | Molecular Target/Pathway | Outcome |

|---|---|---|

| Anti-apoptotic | Upregulation of Bcl-2; Downregulation of Bax; Inhibition of cytochrome c release | Prevention of neuronal cell death |

| Antioxidant | Scavenging of reactive oxygen species | Reduction of oxidative stress-induced neuronal damage |

Anticoagulant Mechanisms

While direct evidence for the anticoagulant activity of 2-Propyl-3,4-dihydro-2H-1-benzopyran is not extensively documented, related heterocyclic structures, such as 3,4-dihydro-2H-1,4-benzoxazine derivatives, have been investigated for their antithrombotic properties. These compounds have been designed to possess a dual mechanism of action, targeting both thrombin and the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.

The design of these dual-function antithrombotic agents involves combining the pharmacophores responsible for thrombin inhibition and GPIIb/IIIa receptor antagonism within a single molecule. Specifically, mimetics of the D-Phe-Pro-Arg sequence, which is a known thrombin inhibitor pharmacophore, are integrated with the Arg-Gly-Asp (RGD) pharmacophore, which is recognized by the GPIIb/IIIa receptor.

Systematic structural modifications around the 3,4-dihydro-2H-1,4-benzoxazine nucleus have led to the development of compounds with potent, submicromolar inhibition constants (Ki) for thrombin and submicromolar IC50 values for the inhibition of fibrinogen binding to the platelet GPIIb/IIIa receptor. The incorporation of both anticoagulant (thrombin inhibition) and antiplatelet (GPIIb/IIIa antagonism) activities into a single molecule represents a promising strategy for the development of novel antithrombotic agents. This approach suggests that the broader class of benzopyran-related heterocycles could be a viable scaffold for designing new anticoagulants.

Anti-HIV Mechanisms

The benzopyran scaffold has been utilized in the design of compounds with potential anti-HIV activity. mdpi.commdpi.com While specific data on 2-Propyl-3,4-dihydro-2H-1-benzopyran derivatives is limited, related compounds have shown promise as inhibitors of key viral enzymes.

One approach has been the development of coumarin-based derivatives, which are a type of benzopyranone. For instance, hybrid molecules combining a coumarin-3-carboxylic acid moiety with a peptidomimetic structure have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2. mdpi.com Some of these compounds exhibited significant activity against both viral strains in cell-based assays. mdpi.com

Another related class of compounds, the 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs), has demonstrated anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds were shown to inhibit the activity of recombinant HIV-1 reverse transcriptase and reduce the replication of various HIV-1 strains, including drug-resistant variants. nih.gov The antiviral activity of some of these derivatives was comparable to the FDA-approved NNRTI, nevirapine. nih.gov

The structure-activity relationships of these compounds indicate that specific substitutions on the heterocyclic ring system are crucial for their anti-HIV potency. mdpi.com Although the direct anti-HIV mechanisms of 2-Propyl-3,4-dihydro-2H-1-benzopyran derivatives have not been extensively studied, the activity of related benzopyran and pyrimidine (B1678525) structures suggests that this scaffold could be a valuable starting point for the design of novel anti-HIV agents, potentially targeting viral enzymes such as reverse transcriptase or protease. mdpi.commdpi.comnih.gov

Advanced Computational Chemistry and Molecular Modeling in Benzopyran Research

Ligand-Protein Docking Studies for Target Identification and Binding Mode Analysis

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in identifying potential biological targets for compounds and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

In the context of benzopyran research, molecular docking studies have been employed to understand the binding affinity and interaction patterns of various derivatives with disease-relevant proteins. For instance, derivatives of 4H-1-benzopyran-4-one have been docked against proteins from pathogenic bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi to evaluate their potential as antimicrobial agents. amazonaws.com These studies help in visualizing how the benzopyran scaffold and its substituents fit into the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. amazonaws.comnih.gov

The process involves preparing the 3D structures of both the ligand (the benzopyran derivative) and the protein target. amazonaws.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on energy calculations. amazonaws.comsemanticscholar.org The results, often expressed as binding energy scores, indicate the stability of the complex; lower binding energies typically suggest a more favorable interaction. semanticscholar.org Analysis of the top-ranked poses reveals the specific amino acid residues involved in the binding, providing a structural basis for the compound's activity and guiding the design of more potent analogs. semanticscholar.orgmdpi.com For example, docking studies on pyridone derivatives against VEGFR-2 and HER-2 enzymes identified crucial hydrogen bond interactions with residues like Asp863 and Gly865, explaining their inhibitory action. mdpi.com

| Compound Class | Protein Target(s) | Key Findings/Purpose | Reference |

|---|---|---|---|

| 4H-1-Benzopyran-4-one derivatives | Bacterial proteins (e.g., from S. aureus, E. coli) | Prediction of binding energy to assess potential antimicrobial activity. | amazonaws.com |

| Cyanopyridone derivatives | VEGFR-2, HER-2 | Identification of binding modes and key interactions (hydrogen bonds, hydrophobic contacts) to explain dual inhibitory action. | mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | Demonstrated high binding affinity and identified interacting amino acid residues, suggesting potential as antitumor agents. | semanticscholar.org |

| 3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinolines | Epidermal growth factor receptor (EGFR) | Showed good binding energy towards the target protein, indicating potential as EGFR inhibitors. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the ligand and the protein, as well as the stability of their interactions.

For benzopyran-related structures, MD simulations are crucial for validating docking results and understanding the stability of the predicted binding poses. researchgate.net A simulation run, typically on the nanosecond timescale, can confirm whether a ligand remains stably bound within the active site or if it undergoes significant conformational shifts. nih.govresearchgate.net For instance, MD simulations performed on a complex of a pyran derivative with the tyrosinase enzyme showed that the compound formed a stable complex throughout the simulation, supporting its potential as a potent inhibitor. nih.gov

These simulations provide valuable metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the protein-ligand complex from its initial structure, with stable, low fluctuations indicating a stable complex. nih.gov RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are constrained by ligand binding. mdpi.com By analyzing the interactions along the entire simulation trajectory, researchers can identify conserved interactions that are essential for stable binding. mdpi.com

| Compound/System | Simulation Time | Key Metrics/Findings | Reference |

|---|---|---|---|

| Kojic acid fused 4H-pyran derivative with tyrosinase | Not specified | RMSD analysis showed the complex remained relatively stable, suggesting prolonged enzyme inhibition. | nih.gov |

| Benzimidazolo[1,2-b] amazonaws.comnih.govmdpi.comtriazepin-4(5H)-one with Coronavirus main protease | 100 ns | Confirmed the stability of the ligands in the binding site, validating docking results. | researchgate.net |

| HPPD protein with benquitrione ligand | Not specified | RMSD of the ligand changed by about 2 Å, indicating a stable posture. Conserved interactions with key residues were identified. | mdpi.com |

| 1,3,4-thiadiazole derivatives with Caspase-3 and COX-2 | Not specified | Evaluated the stabilities of the protein-compound complexes obtained from docking. | nih.gov |

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like 2-Propyl-3,4-dihydro-2H-1-benzopyran. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about a molecule's electronic structure, optimized geometry, and chemical reactivity.

Using DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), researchers can calculate a wide range of molecular properties. researchgate.net These include optimized geometrical parameters like bond lengths and bond angles, which provide the most stable 3D structure of the molecule. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Other computed properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, and global chemical reactivity descriptors. researchgate.net These calculations are fundamental for understanding a molecule's reactivity and its potential interaction sites, guiding the synthesis of new derivatives with desired electronic properties. dntb.gov.ua

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Optimized Geometry | Calculated bond lengths and bond angles. | Provides the most stable 3D conformation of the molecule. | researchgate.net |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. | researchgate.net |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms in the molecule. | Helps understand the electrostatic interactions and reactivity of different atomic sites. | researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | researchgate.net |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design that abstracts the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model defines the spatial arrangement of features like hydrogen bond acceptors and donors, hydrophobic areas, and aromatic rings. nih.gov

These models can be generated using two main approaches: ligand-based or structure-based. nih.gov A ligand-based model is created by superimposing a set of known active molecules and identifying their common chemical features. A structure-based model is derived from the 3D structure of a ligand-protein complex, defining features based on the specific interactions observed in the binding site. nih.govnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large chemical databases (e.g., ZINC, DrugBank). mdpi.comijper.org This process rapidly filters vast libraries to identify novel compounds that match the pharmacophore and are therefore likely to bind to the target of interest. nih.gov For instance, a pharmacophore model based on benzopyran derivatives could be used to search for new compounds with similar features, potentially leading to the discovery of novel hits with improved activity or different scaffolds. ijper.org The identified hits are then typically subjected to further analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize them for experimental testing. nih.govijper.org

| Pharmacophore Feature | Abbreviation | Description | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, ether oxygen). | nih.gov |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., hydroxyl group, amine group). | nih.gov |

| Hydrophobic Area | H | A nonpolar region of the molecule (e.g., alkyl chains, phenyl rings). | nih.gov |

| Aromatic Group | AR | A planar, cyclic, conjugated system (e.g., benzene (B151609) ring). | nih.gov |

| Positively/Negatively Ionizable | PI/NI | A group that can carry a positive or negative charge at physiological pH. | nih.gov |

QSAR Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying the key physicochemical properties or structural features (known as molecular descriptors) that influence activity, a QSAR model can predict the activity of new, untested compounds. pensoft.net

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected. This set is typically divided into a training set for model building and a test set for external validation. nih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—are calculated for each compound.

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. nih.gov

For benzopyranes, QSAR studies have been successfully applied to understand the structural requirements for inhibiting targets like the P-glycoprotein (P-gp) multidrug transporter. nih.gov A 2D-QSAR study on benzopyrane analogs found a linear correlation between the van der Waals surface area of hydrophobic atoms and P-gp inhibitory activity. nih.gov A 3D-QSAR model further identified the importance of specific pharmacophoric features and their spatial arrangement for high activity. nih.gov Such models are invaluable for virtual screening and for guiding the rational design of new benzopyran derivatives with enhanced biological potency. pensoft.netmdpi.com

| Parameter | Description | Ideal Value | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | Closer to 1.0 | nih.gov |

| q² or R²cv (Cross-validated R²) | A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out). | Closer to 1.0; a high R² but low q² may indicate overfitting. | nih.gov |

| SDEP (Standard Deviation of Error of Prediction) | Measures the average error in the predicted activities. | As low as possible. | nih.gov |

| R²pred (Predictive R² for Test Set) | Measures the predictive performance of the model on an external set of compounds not used in model training. | Generally > 0.6 for a good predictive model. | nih.gov |

Sophisticated Analytical Methodologies for 2 Propyl 3,4 Dihydro 2h 1 Benzopyran and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR)

Spectroscopic methods are fundamental for the structural determination of benzopyran derivatives. psu.eduresearchgate.net High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, provide detailed information about the molecular framework and functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Propyl-3,4-dihydro-2H-1-benzopyran. Both ¹H and ¹³C NMR spectra offer precise information regarding the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Propyl-3,4-dihydro-2H-1-benzopyran, characteristic signals would include a triplet for the terminal methyl (CH₃) group of the propyl chain, multiplets for the methylene (B1212753) (CH₂) groups of the propyl and dihydropyran rings, and distinct signals for the aromatic protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic peaks for the aliphatic carbons of the propyl and dihydropyran moieties, as well as signals for the aromatic carbons within the benzene (B151609) ring. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Propyl-3,4-dihydro-2H-1-benzopyran

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.7 - 7.2 | 116 - 130 |

| Aromatic C (quaternary) | - | 150 - 155 |

| O-CH (C2) | 3.8 - 4.2 | 70 - 75 |

| CH₂ (C3) | 1.8 - 2.1 | 25 - 30 |

| Ar-CH₂ (C4) | 2.7 - 2.9 | 20 - 25 |

| Propyl-CH₂ (alpha) | 1.5 - 1.8 | 35 - 40 |

| Propyl-CH₂ (beta) | 1.3 - 1.5 | 18 - 22 |

| Propyl-CH₃ | 0.9 - 1.0 | 13 - 15 |

Note: These are predicted values and may vary based on the solvent and specific derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For benzopyran derivatives, the IR spectrum shows characteristic absorption bands corresponding to specific bond vibrations. nih.govresearchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for 2-Propyl-3,4-dihydro-2H-1-benzopyran

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O-C (Aryl-alkyl ether) | 1200 - 1275 (asymmetric) | Stretching |

| C-O-C (Aryl-alkyl ether) | 1000 - 1075 (symmetric) | Stretching |

Mass Spectrometry-Based Characterization (e.g., GC-MS, LC-MS/MS for Metabolite Profiling)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an essential tool for identifying compounds in complex mixtures and for studying metabolic pathways. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds like 2-Propyl-3,4-dihydro-2H-1-benzopyran. The electron ionization (EI) mass spectrum of the related compound, 3,4-dihydro-2H-1-benzopyran (chroman), shows a characteristic fragmentation pattern that can be used for identification. nist.govnist.gov A primary fragmentation pathway involves a retro-Diels-Alder reaction, leading to the loss of an alkene from the pyran ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a premier technique for metabolite profiling in biological matrices. nih.govscripps.edu This method allows for the separation of metabolites by LC, followed by their detection and structural characterization by tandem mass spectrometry. nih.govyoutube.com For 2-Propyl-3,4-dihydro-2H-1-benzopyran, LC-MS/MS can identify various phase I and phase II metabolites. mdpi.com Common metabolic transformations include hydroxylation of the aromatic or aliphatic parts, N-demethylation (for amino derivatives), and subsequent conjugation with glucuronic acid or sulfate. mdpi.com

Interactive Data Table: Common Metabolites of Benzopyran Derivatives Detectable by LC-MS/MS

| Metabolite Type | Mass Shift from Parent Compound | Common Biotransformation |

| Monohydroxylated Metabolite | +16 Da | Phase I: Oxidation |

| Dihydroxylated Metabolite | +32 Da | Phase I: Oxidation |

| Dehydrogenated Metabolite | -2 Da | Phase I: Oxidation |

| Glucuronide Conjugate | +176 Da | Phase II: Glucuronidation |

| Sulfate Conjugate | +80 Da | Phase II: Sulfation |

Chromatographic Separations (e.g., Chiral HPLC for Enantiomeric Purity, Prep HPLC for Isolation)

Chromatographic techniques are central to the purification and analysis of 2-Propyl-3,4-dihydro-2H-1-benzopyran and its derivatives, enabling the separation of complex mixtures and the isolation of pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Since the C2 position of 2-Propyl-3,4-dihydro-2H-1-benzopyran is a chiral center, the compound can exist as a pair of enantiomers. Chiral HPLC is the method of choice for separating these enantiomers to determine enantiomeric purity or to isolate single enantiomers. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD and Chiralpak AD, are highly effective for the resolution of benzopyran enantiomers. nih.govresearchgate.netresearchgate.net The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase. sigmaaldrich.com

Interactive Data Table: Example Conditions for Chiral HPLC Separation of Benzopyran Derivatives

| Parameter | Condition |

| Chiral Stationary Phase | Chiralcel OD or Chiralpak AD nih.gov |

| Mobile Phase | n-Hexane / Isopropanol mixtures |

| Detection | UV at 254 nm or 280 nm |

| Mode | Normal-phase researchgate.net |

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is used for the large-scale isolation and purification of a target compound from a reaction mixture or natural product extract. rjptonline.org Compared to analytical HPLC, preparative HPLC utilizes larger columns and higher flow rates to handle greater sample loads. nih.gov A common approach for purifying benzopyran derivatives involves reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. rjptonline.org

Solid-State Characterization (e.g., X-ray Crystallography for Polymorphism and Absolute Configuration)

The analysis of the solid state is critical for understanding the physical properties of a compound, such as its crystal structure and thermal stability.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can unambiguously establish the relative and absolute configuration of chiral centers, as has been demonstrated for derivatives of 3,4-dihydro-2H-1-benzopyran. nih.govnih.gov The analysis provides precise bond lengths, bond angles, and conformational details, such as the half-boat conformation often adopted by the dihydropyran ring. nih.gov Furthermore, X-ray crystallography is essential for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for Polymorphs)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. rroij.com It is a highly sensitive technique used to study thermal transitions like melting, crystallization, and glass transitions. nih.govnih.gov For 2-Propyl-3,4-dihydro-2H-1-benzopyran, DSC can be used to determine its melting point and purity. In the case of polymorphism, each crystalline form will exhibit a unique melting point and enthalpy of fusion, which can be detected and quantified by DSC. doaj.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to assess the thermal stability of a compound and to study decomposition processes. A TGA thermogram of 2-Propyl-3,4-dihydro-2H-1-benzopyran would reveal the temperature at which the compound begins to decompose, providing information about its upper-temperature stability limit.

Natural Product Isolation and Biosynthetic Studies of Chroman Structures

Identification of 3,4-Dihydro-2H-1-benzopyran Derivatives from Natural Sources

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman ring system, is a structural motif found in a wide array of naturally occurring secondary metabolites. acs.org These compounds are ubiquitous in nature, having been isolated from a diverse range of organisms, including various plant and fungal species. nih.gov The structural diversity of these natural chromans is significant, with various substitutions on both the aromatic and pyran rings leading to a broad spectrum of chemical properties.

In the plant kingdom, chroman derivatives are well-documented. For instance, the resinous wood of Aquilaria species is a known source of 2-(2-phenylethyl)chromone (B1200894) derivatives. nih.gov The Chinese medicinal plant Rhododendron anthopogonoides has yielded new cannabinoid-like chromane (B1220400) and chromene derivatives, including anthopogocyclolic acid and anthopogochromenic acid. nih.gov

Fungi, particularly those from marine environments, have proven to be a prolific source of novel chroman structures. A sponge-derived fungus, Alternaria sp., was found to produce several chromans. researchgate.net Similarly, a series of twelve new chromone (B188151) derivatives, named corynechromones A-L, were isolated from Corynespora cassiicola, a fungus associated with a marine sponge. researchgate.net The deep-sea fungus Penicillium thomii, isolated from sediments of the Yap Trench, yielded eight new chromone derivatives designated as penithochromones M–T. mdpi.com These discoveries highlight the rich chemical diversity of chroman derivatives within the fungal kingdom. acs.org

Below is a table summarizing examples of naturally occurring 3,4-dihydro-2H-1-benzopyran derivatives and their sources.

| Compound/Derivative Class | Natural Source (Organism) | Organism Type |

| 2-(2-Phenylethyl)chromones | Aquilaria sinensis | Plant |

| Anthopogocyclolic acid | Rhododendron anthopogonoides | Plant |

| Anthopogochromenic acid | Rhododendron anthopogonoides | Plant |

| Various Chromans | Alternaria sp. | Fungus (Marine) |

| Corynechromones A-L | Corynespora cassiicola | Fungus (Marine) |

| Penithochromones M-T | Penicillium thomii | Fungus (Marine) |

Biosynthetic Pathways of Naturally Occurring Chromans

The biosynthesis of the chroman ring system in nature is complex, often involving the convergence of multiple primary metabolic pathways to assemble the final structure. The carbon skeleton of naturally occurring chromans is typically derived from two principal biosynthetic routes: the shikimate pathway and the polyketide pathway.

The Shikimate Pathway is responsible for producing the aromatic portion of the chroman molecule. nih.gov This seven-step metabolic process is found in bacteria, fungi, algae, and plants, but not in animals. wikipedia.org It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), ultimately leading to the synthesis of chorismate. nih.gov Chorismate serves as a critical branch-point metabolite, acting as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. elsevierpure.comnih.gov These amino acids, or other intermediates of the shikimate pathway, provide the C6-C3 (phenylpropanoid) unit that often forms the aromatic ring and adjacent carbons of the chroman structure. researchgate.netnih.gov